1H-Pyrrole-1-methanol
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Overview
Description
1H-Pyrrole-1-methanol: is a heterocyclic organic compound with the molecular formula C5H7NO It consists of a pyrrole ring substituted with a hydroxymethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-methanol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as proline, copper oxides, and oxones have been shown to be effective in promoting the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form pyrrole-1-carboxylic acid.
Reduction: The compound can be reduced to form pyrrole-1-methanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide or sulfuryl chloride are commonly employed.
Major Products Formed:
Oxidation: Pyrrole-1-carboxylic acid.
Reduction: Various pyrrole-1-methanol derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxymethyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to target proteins .
Comparison with Similar Compounds
1H-Pyrrole-1-methyl: This compound has a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
Pyrrole-2-carboxaldehyde: This compound has an aldehyde group at the 2-position, which significantly alters its chemical behavior.
Uniqueness: 1H-Pyrrole-1-methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Properties
IUPAC Name |
pyrrol-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-6-3-1-2-4-6/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCMJHIERYINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338399 |
Source
|
Record name | 1H-Pyrrole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92776-61-9 |
Source
|
Record name | 1H-Pyrrole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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